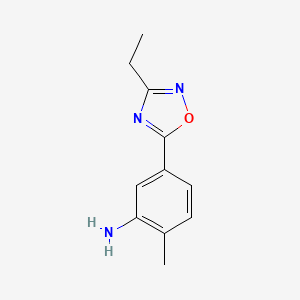

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline

描述

属性

IUPAC Name |

5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-3-10-13-11(15-14-10)8-5-4-7(2)9(12)6-8/h4-6H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSGAUZHNXGSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC(=C(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Cyclization of Amidoximes with Esters

One well-documented approach to synthesize 1,2,4-oxadiazoles involves the cyclization of amidoximes with esters under basic or reflux conditions. For example, a procedure analogous to the synthesis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline can be adapted:

- Step 1: Preparation of the amidoxime intermediate by reacting 3-amino-N-hydroxybenzenecarboximidamide with sodium hydride in dry tetrahydrofuran at 65°C for 30 minutes in the presence of molecular sieves.

- Step 2: Addition of an ester such as ethyl acetate, followed by heating under reflux for 16 hours to promote cyclization forming the 1,2,4-oxadiazole ring.

- Step 3: Workup involves extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, and concentration under reduced pressure.

- Step 4: Purification by silica gel chromatography using dichloromethane as eluent yields the oxadiazole-substituted aniline compound as a solid.

This method can be modified by replacing methyl acetate with ethyl acetate or other ethyl-containing esters to introduce the ethyl group on the oxadiazole ring.

Multi-Step Synthesis Involving Formylation and Cyclization

An alternative approach involves:

- Reacting 4-(1,2,4-oxadiazol-3-yl)aniline derivatives with ethyl formate to form formamide intermediates.

- Subsequent treatment with phosphorus oxychloride (POCl3) and triethylamine at low temperature (0°C) to promote cyclization and formation of the oxadiazole ring.

- Purification by silica gel column chromatography.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Amidoxime formation | Sodium hydride, tetrahydrofuran, molecular sieves | 65°C | 0.5 h | Dry conditions required |

| Cyclization with ester | Ethyl acetate, reflux | 65-80°C | 16 h | Extended reflux for complete cyclization |

| Formylation | Ethyl formate, DCM, triethylamine, POCl3 | 0°C | 3 h | Controlled addition of POCl3 |

| Microwave-assisted cyclization | Acetophenone, N'-hydroxybenzimidamide, TFA, iodine, DMSO | 130°C (microwave) | 1 h | Efficient, high yield |

| Purification | Silica gel chromatography | Ambient | Variable | Hexane/ethyl acetate or DCM as eluents |

Purification Techniques

The final product is typically purified by column chromatography on silica gel using solvent systems such as:

- Hexane/ethyl acetate mixtures (e.g., 19:1 v/v)

- Dichloromethane (DCM) or DCM/diethyl ether gradients

Thin-layer chromatography (TLC) is used to monitor reaction progress and purity, with UV visualization. The purified compound is obtained as a white or off-white solid with high purity suitable for further applications.

Summary of Key Research Findings

- The multi-step synthesis involving amidoxime intermediates and ester cyclization is a reliable route to 1,2,4-oxadiazole-substituted anilines.

- Microwave-assisted methods significantly reduce reaction times and improve yields.

- Careful control of reaction conditions such as temperature, solvent polarity, and reagent stoichiometry is critical for high purity and yield.

- Purification by silica gel chromatography remains the standard for isolating the target compound.

- The ethyl substituent on the oxadiazole ring can be introduced by selecting appropriate esters or ketones in the cyclization step.

化学反应分析

Types of Reactions: 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the aniline group to its corresponding nitro compound.

Reduction: Reduction reactions can reduce nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the ethyl or methyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).

Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve strong nucleophiles like sodium hydride (NaH).

Major Products Formed:

Oxidation: Nitro derivatives

Reduction: Amino derivatives

Substitution: Various substituted oxadiazoles and anilines

科学研究应用

Pharmaceutical Applications

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline has been identified as a potential candidate for pharmaceutical research. Its structure suggests that it may exhibit biological activity that can be harnessed for therapeutic purposes.

Case Study: Antimicrobial Activity

Research indicates that compounds similar to this compound have shown antimicrobial properties. In a study focused on oxadiazole derivatives, several compounds demonstrated significant activity against various bacterial strains, suggesting that this compound could also possess similar properties .

Chemical Synthesis and Material Science

The compound is also of interest in the field of material science due to its unique chemical structure. It can be utilized as a building block in the synthesis of more complex molecules.

Case Study: Synthesis of Functional Polymers

In material science research, oxadiazole derivatives have been used to create functional polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices could lead to the development of advanced materials suitable for various applications, including electronics and coatings .

Analytical Chemistry

This compound can serve as a reference standard in analytical chemistry. Its unique structure allows it to be used in the development of analytical methods for detecting related compounds in biological and environmental samples.

Case Study: Chromatographic Analysis

In chromatographic studies, this compound has been employed as an internal standard to improve the accuracy of quantitative analyses in complex mixtures . This application is crucial for ensuring the reliability of analytical results in pharmaceutical quality control.

Data Tables

| Supplier | Contact Information | Location |

|---|---|---|

| UkrOrgSynthesis Ltd. | y.barysheva@ukrorgsynth.com | Ukraine |

| Amerigo Scientific | info@amerigoscientific.com | USA |

作用机制

The mechanism by which 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

相似化合物的比较

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Role of Substituents : Ethyl groups balance lipophilicity and steric effects, while phenyl/thienyl substituents prioritize aromatic interactions. Piperidine and tetrahydropyrimidine modifications improve solubility and CNS targeting .

- Synthesis : Most analogs are synthesized via cyclization reactions using amidoximes or thioureas, with triethylamine as a common base .

生物活性

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline is a compound characterized by its unique oxadiazole structure, which has been associated with various biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₃N₃O

- Molecular Weight : 203.24 g/mol

- CAS Number : 1036559-62-2

Biological Activity Overview

The biological activity of this compound has been explored in several studies. The following sections summarize key findings regarding its anticancer properties, antimicrobial effects, and other relevant biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Against Cancer Cell Lines :

- The compound demonstrated cytotoxic activity against human breast adenocarcinoma (MCF-7), melanoma (MEL-8), and other leukemia cell lines. The IC₅₀ values for these cell lines were reported to be in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound induces cytotoxicity appears to involve apoptosis. Flow cytometry assays revealed that the compound activates apoptotic pathways in cancer cells through the upregulation of p53 and cleavage of caspase-3 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent:

- Bactericidal Effects : It exhibited notable bactericidal activity against various strains of bacteria, particularly Gram-positive species such as Staphylococcus aureus. The presence of the oxadiazole ring is believed to enhance its antimicrobial properties by interfering with bacterial cell wall synthesis and gene transcription involved in biofilm formation .

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Strong bactericidal | |

| Escherichia coli | Moderate |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Cancer Cell Lines : A study demonstrated that derivatives of oxadiazole compounds could significantly inhibit the growth of MCF-7 and U-937 cells with IC₅₀ values lower than traditional chemotherapeutics .

- Antimicrobial Screening : Compounds similar to this compound were tested against a panel of bacteria and fungi. Results showed effective inhibition against resistant strains, indicating potential for development as new antimicrobial agents .

常见问题

Q. What are the common synthetic pathways for 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions using precursors like amidoximes and carboxylic acids. For example, aryl-nitriles can react with hydroxylamine under microwave irradiation or catalytic conditions to form oxadiazole rings . Optimization of temperature, solvent (e.g., methanol or 1,4-dioxane), and catalysts (e.g., triethylamine) is critical. Light-sensitive intermediates may require foil-covered vessels to prevent degradation . Yield improvements often rely on stepwise purification and monitoring via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the oxadiazole ring and substituents. Mass spectrometry (MS) validates molecular weight, while FT-IR identifies functional groups (e.g., NH₂ from the aniline moiety). X-ray crystallography, though less common, can resolve structural ambiguities . For example, the oxadiazole C=N stretch appears near 1600–1650 cm⁻¹ in IR spectra .

Q. What structural analogs of this compound have been studied for pharmacological activity?

Analogs include:

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity. Molecular docking studies (using tools like AutoDock) model interactions with biological targets (e.g., kinases, receptors). For example, the ethyl group at position 3 may enhance hydrophobic binding in enzyme pockets, while the methylaniline moiety could stabilize π-π stacking . Advanced workflows integrate these results with SAR (Structure-Activity Relationship) analysis to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation time) or compound purity. To address this:

- Validate purity via HPLC (>95%) and elemental analysis.

- Replicate assays under standardized protocols (e.g., NIH/WHO guidelines).

- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanisms . For instance, conflicting cytotoxicity data may stem from differences in mitochondrial activity assays (MTT vs. resazurin) .

Q. How do reaction intermediates (e.g., vinyl triflates) form during oxadiazole derivatization, and what mechanistic insights do they provide?

Superelectrophilic activation with triflic acid (TfOH) generates vinyl triflates via regioselective hydroarylation of acetylene intermediates. These intermediates are characterized by ¹⁹F NMR and LC-MS. Mechanistic studies (e.g., isotopic labeling) reveal that the oxadiazole ring stabilizes cationic transition states, directing regiochemistry . Such insights enable controlled functionalization for prodrug design or bioconjugation .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Scaling up microwave-assisted reactions requires precise temperature control to avoid side products (e.g., quinones from oxidation). Chiral auxiliaries (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) may be needed to preserve stereocenters. Continuous-flow systems improve reproducibility, and in-line analytics (e.g., PAT tools) monitor intermediates .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。